2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Glutamylcysteinylglycine is synthesized through two consecutive enzymatic reactions. The first step involves the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of gamma-glutamylcysteine from L-glutamic acid and L-cysteine. This reaction requires adenosine triphosphate (ATP) and occurs in the cytoplasm of cells . The second step involves the enzyme glutathione synthetase, which catalyzes the addition of glycine to gamma-glutamylcysteine, forming 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The production can be enhanced by optimizing the fermentation conditions, including medium composition, pH, temperature, and the use of genetic engineering techniques to overexpress the enzymes involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylcysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and conjugation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species (ROS) can oxidize this compound.
Reduction: NADPH is commonly used as a reducing agent in the presence of glutathione reductase.
Conjugation: Electrophilic compounds such as xenobiotics and their metabolites can react with this compound in the presence of glutathione S-transferases.
Major Products Formed
Oxidation: Glutathione disulfide (GSSG)
Reduction: Gamma-Glutamylcysteinylglycine (GSH)
Conjugation: Glutathione conjugates
Scientific Research Applications
Gamma-Glutamylcysteinylglycine has a wide range of applications in scientific research, including:
Mechanism of Action
Gamma-Glutamylcysteinylglycine exerts its effects primarily through its antioxidant properties. It donates electrons to reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of xenobiotics by conjugating with them, making them more water-soluble and easier to excrete .
Molecular Targets and Pathways
Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide and lipid peroxides using 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid as a substrate.
Glutathione Reductase: Reduces glutathione disulfide back to this compound using NADPH.
Glutathione S-Transferases: Catalyze the conjugation of this compound with electrophilic compounds.
Comparison with Similar Compounds
Gamma-Glutamylcysteinylglycine is unique due to its gamma-peptide bond between glutamic acid and cysteine, which is not commonly found in other peptides. Similar compounds include:
Gamma-Glutamylcysteine: A dipeptide intermediate in the biosynthesis of 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid.
Tiopronin: A thiol-containing compound used as a chelating agent.
Bucillamine: A thiol-containing compound with antioxidant properties.
These compounds share some structural similarities with this compound but differ in their specific functions and applications.
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859082 | |
Record name | gamma-Glutamylcysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-18-8 | |
Record name | glutathione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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